molecular formula C18H28N2O B12266632 1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine

1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine

Cat. No.: B12266632
M. Wt: 288.4 g/mol
InChI Key: YJPMMEOICNYVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine is a chemical compound with a complex structure that includes a piperazine ring, a dimethylphenyl group, and an oxan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine typically involves the reaction of 2,3-dimethylphenylamine with oxan-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: Lacks the oxan-3-ylmethyl group, resulting in different chemical properties and reactivity.

    4-(2,3-Dimethylphenyl)-1-piperazineethanol: Contains an ethanol group instead of the oxan-3-ylmethyl group, leading to variations in solubility and biological activity.

Uniqueness

1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine is unique due to the presence of the oxan-3-ylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-(oxan-3-ylmethyl)piperazine

InChI

InChI=1S/C18H28N2O/c1-15-5-3-7-18(16(15)2)20-10-8-19(9-11-20)13-17-6-4-12-21-14-17/h3,5,7,17H,4,6,8-14H2,1-2H3

InChI Key

YJPMMEOICNYVLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3CCCOC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.